

AS1907417: A Technical Guide to its Mechanism of Action as a GPR119 Agonist

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Compound of Interest

Compound Name: AS1907417

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This document provides an in-depth technical overview of the mechanism of action of **AS1907417**, a novel, orally active small-molecule agonist of the G-protein-coupled receptor 119 (GPR119). **AS1907417** has demonstrated significant potential as an insulinotropic and β -cell preservative agent for the treatment of type 2 diabetes.[1]

Core Mechanism of Action

AS1907417 functions as a potent agonist for GPR119, a receptor highly expressed in pancreatic β -cells and intestinal enteroendocrine L-cells.[1][2] The activation of GPR119 by **AS1907417** initiates a signaling cascade that leads to the elevation of intracellular cyclic adenosine monophosphate (cAMP).[1] This increase in cAMP is the central node in the molecule's mechanism of action, triggering downstream effects that enhance glucose homeostasis.

The primary signaling pathway is initiated by the binding of **AS1907417** to GPR119, which is coupled to the stimulatory G-protein (G α s). This interaction activates adenylyl cyclase, the enzyme responsible for converting ATP into cAMP. The subsequent increase in intracellular cAMP levels leads to the activation of protein kinase A (PKA) and potentially other cAMP effectors like Exchange Protein Directly Activated by cAMP (EPAC). These effectors then phosphorylate various downstream targets involved in insulin secretion and β -cell function.

Signaling Pathway Diagram

Caption: AS1907417 signaling pathway in pancreatic β -cells.

Quantitative In Vitro Data

AS1907417 has been shown to potently increase intracellular cAMP levels and stimulate glucose-stimulated insulin secretion (GSIS) in various cell lines.

Assay	Cell Line	Key Parameter	Result
cAMP Accumulation	HEK293 (expressing human GPR119)	Intracellular cAMP enhancement	Dose-dependent increase
Insulin Promoter Activity	NIT-1 (expressing human insulin promoter)	Promoter Activity	Significant enhancement
Glucose-Stimulated Insulin Secretion (GSIS)	MIN-6-B1 (pancreatic β -cell line)	Insulin Secretion	Potentialiation of GSIS

In Vivo Efficacy in Diabetic Models

Chronic administration of AS1907417 has demonstrated significant anti-hyperglycemic effects in multiple rodent models of type 2 diabetes.

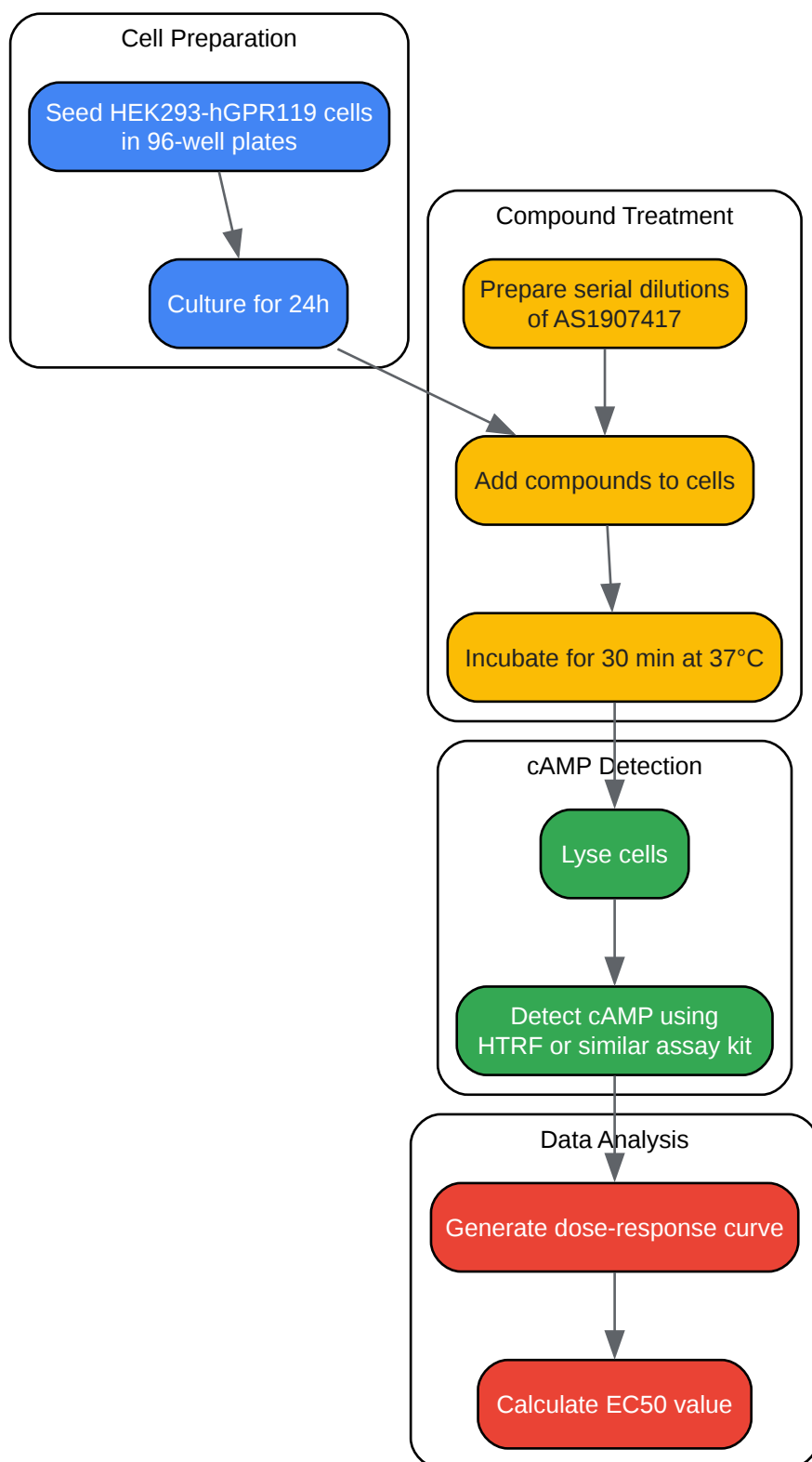
Animal Model	Dosing Regimen	Duration	Key Outcomes
Diabetic db/db mice	Twice-daily	4 weeks	HbA1c reduced by 1.6%
Aged db/db mice	Twice-daily	4 weeks	HbA1c reduced by 0.8%
ob/ob mice	Twice-daily	4 weeks	HbA1c reduced by 1.5%
Zucker diabetic fatty rats	Twice-daily	4 weeks	HbA1c reduced by 0.9%

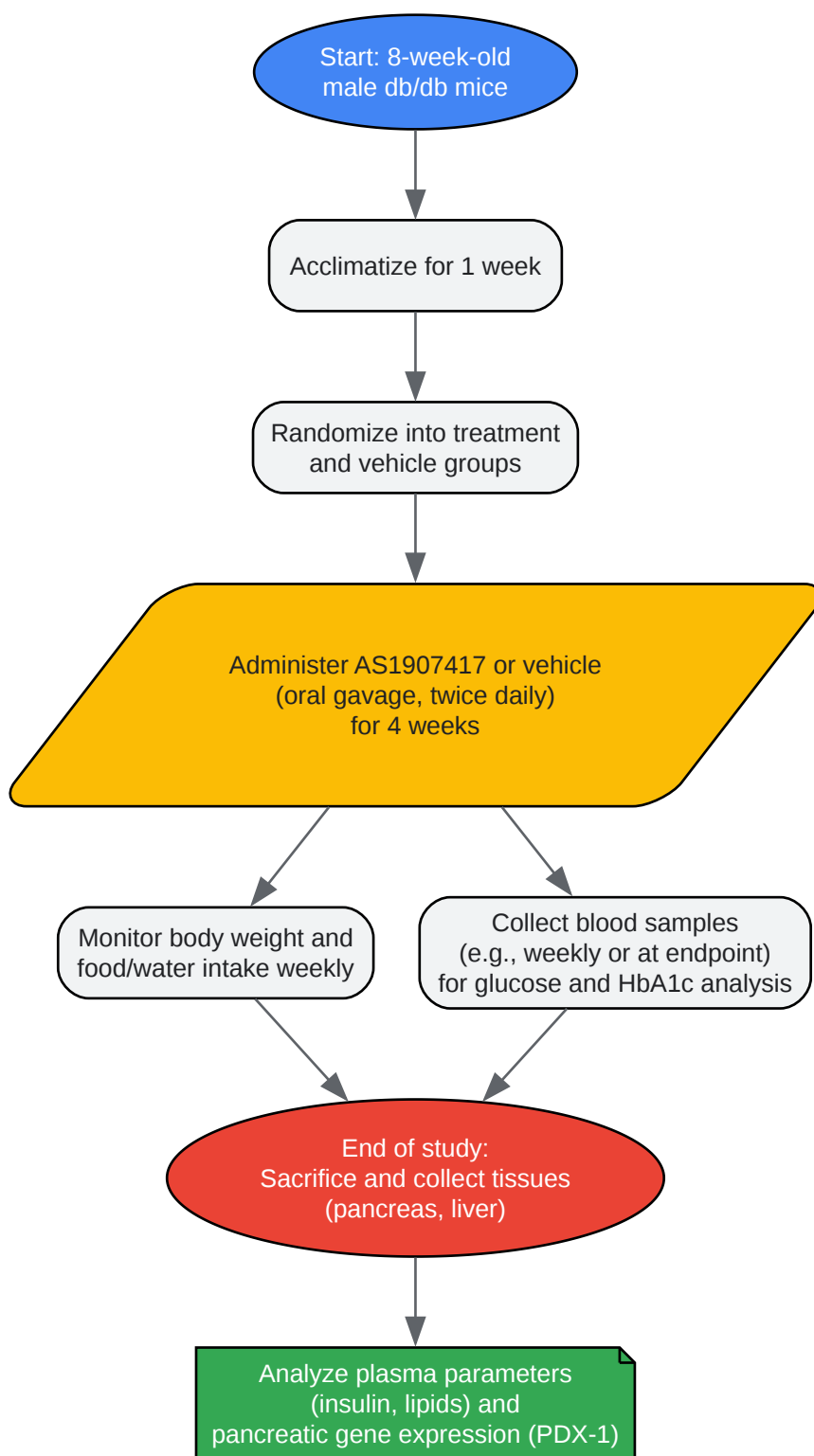
In diabetic db/db mice, treatment with **AS1907417** also led to improvements in plasma glucose, plasma insulin, pancreatic insulin content, and lipid profiles.^[1] Furthermore, it increased the mRNA levels of pancreatic insulin and pancreatic and duodenal homeobox 1 (PDX-1), a key transcription factor for β -cell function and development.^[1]

Experimental Protocols

In Vitro cAMP Accumulation Assay

This protocol outlines the methodology to measure the effect of **AS1907417** on intracellular cAMP levels.





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References

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- 2. High-Throughput Screening for GPR119 Modulators Identifies a Novel Compound with Anti-Diabetic Efficacy in db/db Mice | PLOS One [journals.plos.org]
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